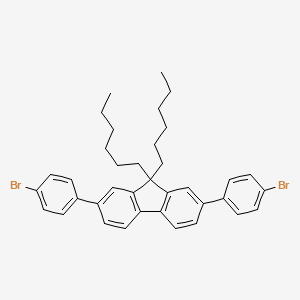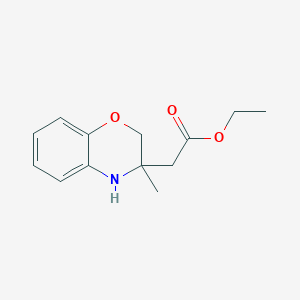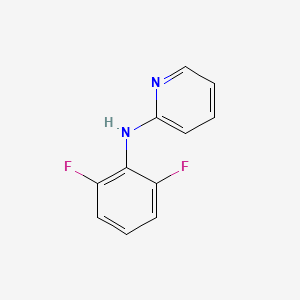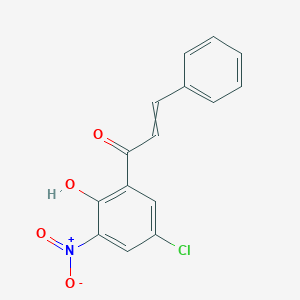
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxy-3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.
化学反応の分析
Types of Reactions
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
科学的研究の応用
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular signaling pathways, and induce apoptosis in cancer cells. The nitro group and the α,β-unsaturated carbonyl system play crucial roles in its biological activity by forming reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
- 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
- 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one
Uniqueness
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups, along with the α,β-unsaturated carbonyl system, makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
208576-56-1 |
|---|---|
分子式 |
C15H10ClNO4 |
分子量 |
303.69 g/mol |
IUPAC名 |
1-(5-chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10ClNO4/c16-11-8-12(15(19)13(9-11)17(20)21)14(18)7-6-10-4-2-1-3-5-10/h1-9,19H |
InChIキー |
ZSRRMFZAIKWRKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



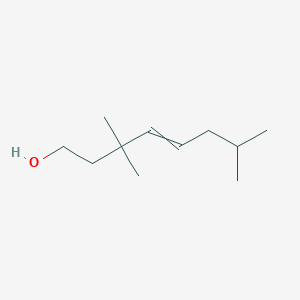
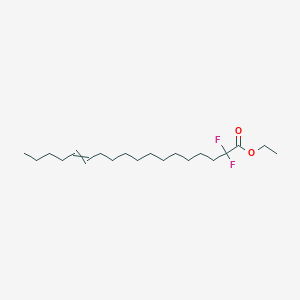
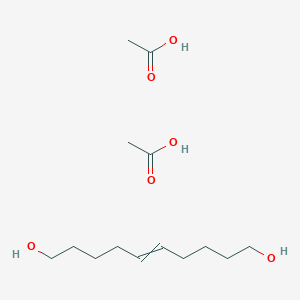
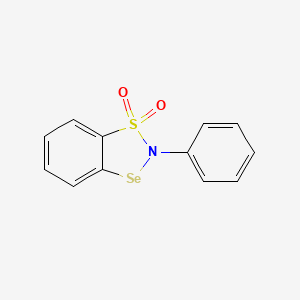
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)


![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
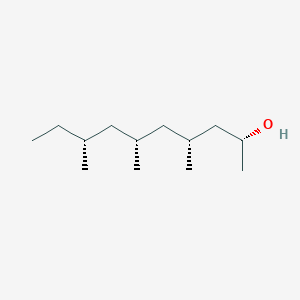
![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
